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molecular formula C25H29N3O3 B1641463 2-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-8-methoxy-3-methylquinazolin-4-one

2-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-8-methoxy-3-methylquinazolin-4-one

Cat. No. B1641463
M. Wt: 419.5 g/mol
InChI Key: MUZZBBKURZZINE-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

The entitled compound was obtained according to the method of Example 85 but using 2-amino-3-methoxybenzoic acid, methylamine, 4-methoxybenzaldehyde, tert-butyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate, and cyclobutanone. The obtained compound was recrystallized from ethyl acetate-heptane to give a colorless acicular crystal (m.p. 201.0-204.0° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:13][NH2:14].[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=1.OC1[CH2:31][CH2:30][N:29](C(OC(C)(C)C)=O)[CH2:28][CH2:27]1.[C:39]1(=O)[CH2:42][CH2:41][CH2:40]1>>[CH3:12][O:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[N:1]=[C:21]([C:20]1[CH:23]=[CH:24][C:17]([O:16][CH:15]3[CH2:31][CH2:30][N:29]([CH:39]4[CH2:42][CH2:41][CH2:40]4)[CH2:28][CH2:27]3)=[CH:18][CH:19]=1)[N:14]([CH3:13])[C:4]2=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entitled compound was obtained
CUSTOM
Type
CUSTOM
Details
The obtained compound was recrystallized from ethyl acetate-heptane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C(N(C(=NC12)C1=CC=C(C=C1)OC1CCN(CC1)C1CCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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